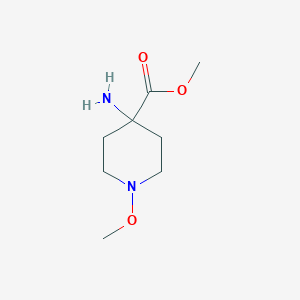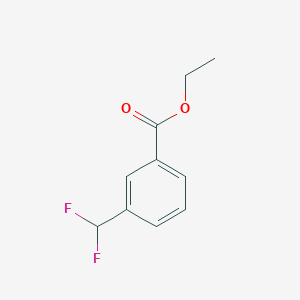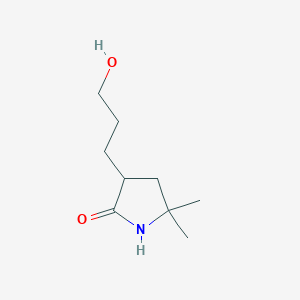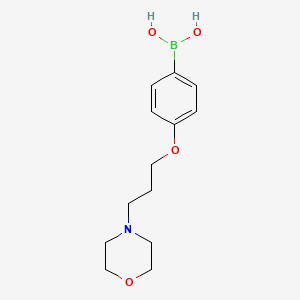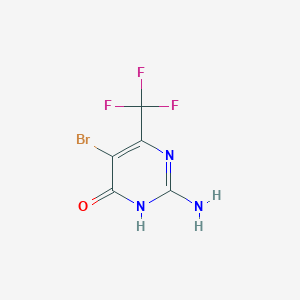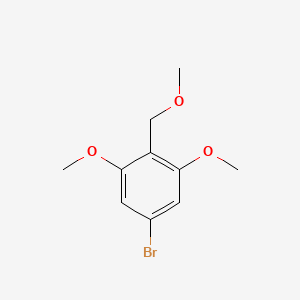
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 1,3-dimethoxybenzene, featuring additional methoxy and methoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene typically involves the bromination of 1,3-dimethoxybenzene followed by the introduction of methoxymethyl groups. One common method includes:
Bromination: 1,3-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-1,3-dimethoxybenzene.
Methoxymethylation: The brominated product is then reacted with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-azido-1,3-dimethoxy-2-(methoxymethyl)benzene.
Oxidation: Products include 5-bromo-1,3-dimethoxy-2-(formyl)methylbenzene.
Reduction: The major product is 1,3-dimethoxy-2-(methoxymethyl)benzene.
Aplicaciones Científicas De Investigación
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Features different substitution patterns, affecting its reactivity and applications.
1-Bromo-3-(methoxymethyl)benzene: Similar structure but lacks additional methoxy groups, influencing its chemical properties .
Uniqueness
5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is unique due to its combination of bromine, methoxy, and methoxymethyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H13BrO3 |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
5-bromo-1,3-dimethoxy-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-8-9(13-2)4-7(11)5-10(8)14-3/h4-5H,6H2,1-3H3 |
Clave InChI |
IFSXVNSCIZAIRT-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=C(C=C1OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)

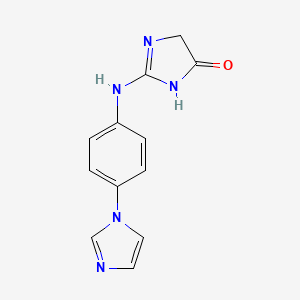

![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)
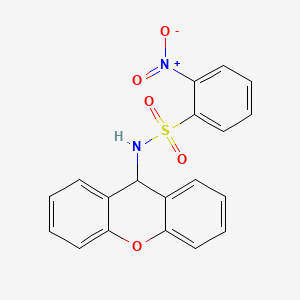
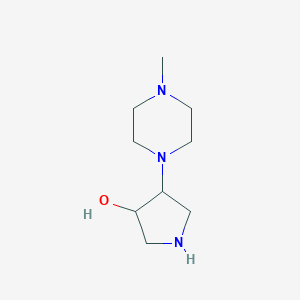
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
